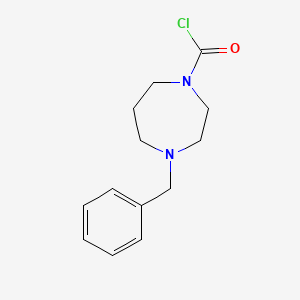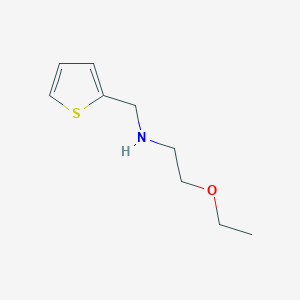
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₉H₁₅NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an ethoxyethyl group attached to an amine. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of thiophen-2-ylmethanol is replaced by the ethoxyethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophen-2-ylmethylamine.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophen-2-ylmethylamine.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiophen-2-ylmethylamine: Lacks the ethoxyethyl group, making it less lipophilic.
2-Ethoxyethylamine: Lacks the thiophene ring, reducing its potential for π-π interactions.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of an amine, altering its reactivity.
Uniqueness
(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the thiophene ring and the ethoxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in diverse chemical reactions .
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
2-ethoxy-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H15NOS/c1-2-11-6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,2,5-6,8H2,1H3 |
Clave InChI |
VAVRBUGSXCXBPO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



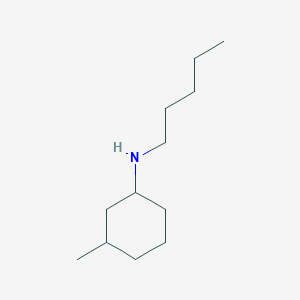
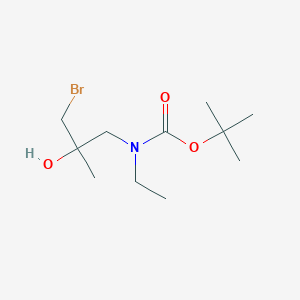
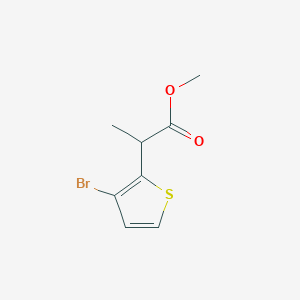
![5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13300338.png)
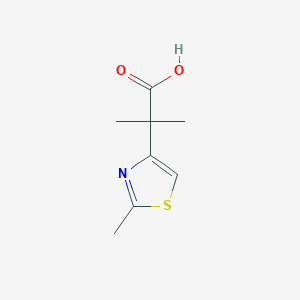
![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)

![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)
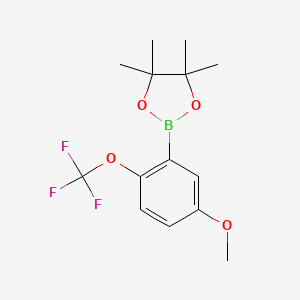
![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)
